molecular formula C10H18O2 B073778 Linalool, oxide CAS No. 1365-19-1

Linalool, oxide

Cat. No. B073778
CAS RN: 1365-19-1
M. Wt: 170.25 g/mol
InChI Key: BXOURKNXQXLKRK-UHFFFAOYSA-N
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Description

Linalool oxide is a monoterpenoid compound, commonly found in some species of aromatic plants . It can be obtained from linalool either by oxidation or via biotransformation using the fungus Aspergillus niger . It is always present as a mixture of both cis and trans forms .


Synthesis Analysis

Linalool and linalool oxide production has been studied in transgenic carnation flowers expressing the Clarkia breweri linalool synthase gene . Another study discusses a one-pot synthesis at room temperature of epoxides and linalool .


Molecular Structure Analysis

The molecular structure of Linalool oxide can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

A study discusses the [3+2] cycloloaddition reaction between Linallol and Chlorobenzene-Nitrile-oxide . Another research paper discusses the Linalool Oxidation Reaction with Air under Ultrasound and Microwave Irradiations .


Physical And Chemical Properties Analysis

Linalool has a boiling point of 198199 °C, and the flash point is 78 °C . Linalool oxide has a molecular weight of 170.2487 .

Scientific Research Applications

1. Chemistry and Synthesis

  • Application : Linalool Oxide is used in the synthesis of all eight stereoisomeric forms of the terpene Linalool Oxide .
  • Method : The method is based on the transformation of the linalool enantiomers into the corresponding diastereoisomeric mixtures of the two furanoid oxides and two pyranoid oxides .
  • Results : The method features, as a unique mandatory requirement, the availability of both linalool enantiomers, and can be conveniently performed from a milligram to a multigram scale .

2. Antimicrobial Properties

  • Application : Linalool has shown significant antimicrobial properties .
  • Method : The mechanism of action of linalool against microorganisms is still under intensive investigation .
  • Results : Among opportunistic hospital strains, it is most active against Gram-negative bacteria .

3. Cancer Treatment

  • Application : Linalool can induce apoptosis of cancer cells via oxidative stress, and at the same time protects normal cells .
  • Method : The specific method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not quantitatively detailed in the source .

4. Pollination Biology

  • Application : Linalool plays an important role in nature as a key compound in the complex pollination biology of various plant species to ensure reproduction and survival .
  • Method : The specific method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not quantitatively detailed in the source .

5. Flavor Industry

  • Application : Linalool Oxides are of interest to the flavor industry because of their lavender notes .
  • Method : Corynespora cassiicola DSM 62475 has been identified recently as a production organism because of high stereoselectivity and promising productivities . A substrate feeding product removal (SFPR) system based on hydrophobic adsorbers was established .
  • Results : Applying SFPR, productivity on the shake flask scale was increased from 80 to 490 mg l −1 day −1. Process optimisation increased productivity to 920 mg l −1 day −1 in a bioreactor with an overall product concentration of 4.600 mg l −1 linalool oxides .

6. Neuroprotection

  • Application : Linalool has shown potential neuroprotective effects .
  • Method : The specific method of application or experimental procedures are not detailed in the source .
  • Results : It significantly prevented the downregulation of tyrosine hydroxylase and dopamine transporter in a rat model of Parkinson’s disease .

7. Antimicrobial Agent

  • Application : Linalool can act as a potent antimicrobial agent against a range of bacteria, yeasts, and fungi .
  • Method : The specific method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not quantitatively detailed in the source .

8. Anxiolytic and Sedative Properties

  • Application : Linalool is known for its stress-relieving and sleep-promoting effects, making it an important ingredient in aromatherapy practices .
  • Method : The specific method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not quantitatively detailed in the source .

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment is recommended .

Future Directions

Recent studies have begun providing evidence on the potential use of certain plant-derived terpenes in modern medicine, demonstrating anti-oxidant, anti-inflammatory, and neuroprotective effects of these compounds . This review examined the effects of two key terpenes, pinene and linalool, on parameters relevant to neurological and psychiatric disorders, highlighting gaps in the literature and recommendations for future research into terpene therapeutics .

properties

IUPAC Name

6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOURKNXQXLKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CO1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859631
Record name 6-Methyl-2-(oxiran-2-yl)hept-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linalool, oxide

CAS RN

1365-19-1
Record name Linalool oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001365191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linalool oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linalool oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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